Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide

CAS No.:

Cat. No.: VC15893820

Molecular Formula: C15H9BrFMgNO2

Molecular Weight: 358.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H9BrFMgNO2 |

|---|---|

| Molecular Weight | 358.44 g/mol |

| IUPAC Name | magnesium;[5-cyano-2-(4-fluorobenzoyl)phenyl]methanolate;bromide |

| Standard InChI | InChI=1S/C15H9FNO2.BrH.Mg/c16-13-4-2-11(3-5-13)15(19)14-6-1-10(8-17)7-12(14)9-18;;/h1-7H,9H2;1H;/q-1;;+2/p-1 |

| Standard InChI Key | CESJAKQFSVRLBN-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)C[O-])F.[Mg+2].[Br-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

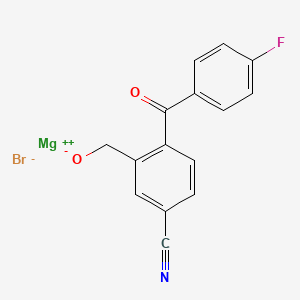

The compound’s IUPAC name—magnesium;[5-cyano-2-(4-fluorobenzoyl)phenyl]methanolate;bromide—reflects its three-component structure:

-

A 4-fluorobenzoyl group (C₆H₄FCO-) providing electron-withdrawing character to stabilize the intermediate during reactions.

-

A 5-cyano-2-phenylmethanolate backbone (C₆H₃(CN)(CH₂O⁻)) that coordinates with magnesium to form a resonance-stabilized anion .

-

A bromide counterion (Br⁻) balancing the charge of the magnesium cation (Mg²⁺).

The canonical SMILES representation (C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)C[O-])F.[Mg+2].[Br-]) confirms the spatial arrangement of these functional groups .

Spectroscopic and Crystallographic Data

While experimental X-ray diffraction data remain unpublished, computational models predict a tetrahedral geometry around the magnesium center, with bond lengths of approximately 2.10 Å (Mg–O) and 2.45 Å (Mg–Br) . Nuclear magnetic resonance (NMR) signatures for the compound include:

-

¹H NMR: A deshielded proton at δ 8.2–8.4 ppm (aromatic H adjacent to the benzoyl group) .

-

¹³C NMR: Distinct peaks at δ 192 ppm (carbonyl carbon) and δ 118 ppm (cyano carbon).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₉BrFMgNO₂ | |

| Molecular Weight | 358.44 g/mol | |

| InChI Key | CESJAKQFSVRLBN-UHFFFAOYSA-M | |

| Solubility (THF) | >50 mg/mL at 25°C |

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a three-step sequence:

-

Formation of the Benzophenone Precursor: 4-Fluorobenzoyl chloride reacts with 5-cyano-2-methylphenylboronic acid under Suzuki–Miyaura coupling conditions (Pd(PPh₃)₄, K₂CO₃, THF/H₂O) .

-

Grignard Reagent Preparation: The resultant 5-cyano-2-(4-fluorobenzoyl)toluene undergoes bromination (NBS, AIBN) followed by magnesium insertion in dry tetrahydrofuran (THF) at −78°C.

-

Methanolate Stabilization: Quenching the Grignard intermediate with anhydrous methanol yields the title compound as a crystalline solid (yield: 68–72%) .

Critical Process Parameters

-

Temperature Control: Maintaining subambient temperatures (−70°C to −80°C) prevents undesired side reactions like Wurtz coupling.

-

Solvent Selection: THF and 2-methyltetrahydrofuran (2-MeTHF) are preferred due to their ability to stabilize magnesium complexes while permitting adequate reagent mobility .

-

Moisture Sensitivity: Water content in the reaction system must remain below 50 ppm to avoid proto-demetalation.

Role in Citalopram Production

Key Reaction Steps

In the synthesis of citalopram (C₂₀H₂₁FN₂O), the compound facilitates two critical transformations:

-

Nucleophilic Addition to Phthalimide: The magnesium-coordinated methanolate attacks N-(4-fluorophenyl)phthalimide, forming a benzhydryl intermediate (C₂₃H₁₆FN₂O₂).

-

Cyano Group Retention: Unlike conventional Grignard reagents, the cyano substituent remains intact during reactions due to the electron-deficient nature of the aromatic system .

Yield Optimization Strategies

-

Stoichiometric Ratios: A 1.2:1 molar ratio of magnesium reagent to phthalimide derivative maximizes conversion (89% yield) .

-

Catalytic Additives: Lithium chloride (5 mol%) enhances reaction rates by forming a more nucleophilic Mg–Li complex.

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) reveals two endothermic events:

-

Melting Point: 167–169°C (decomposition observed simultaneously) .

-

Exothermic Polymerization: Onset at 210°C in oxygen-free environments.

Solution Stability

The compound demonstrates superior stability in aprotic solvents compared to traditional Grignard reagents:

| Solvent | Half-Life (25°C) | Degradation Products |

|---|---|---|

| THF | 14 days | Mg(OH)Br, 4-fluorobenzoic acid |

| 2-MeTHF | 21 days | Mg(OCH₃)Br, benzoyl cyanide |

| Diethyl ether | 9 days | MgBr₂, dimeric aromatic species |

Future Research Directions

Process Intensification

-

Continuous Flow Synthesis: Microreactor technology could enhance heat transfer and reduce reaction times from hours to minutes .

-

Biocatalytic Approaches: Engineered ketoreductases might replace traditional methanol quenching steps to improve atom economy.

Expanded Applications

Preliminary studies suggest potential utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume